[2-(3-Bromophenoxy)ethyl]dimethylamine hydrochloride
Description
[2-(3-Bromophenoxy)ethyl]dimethylamine hydrochloride is a chemical compound with the molecular formula C10H14BrNO·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes .
Properties
IUPAC Name |
2-(3-bromophenoxy)-N,N-dimethylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-12(2)6-7-13-10-5-3-4-9(11)8-10;/h3-5,8H,6-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZLCFTVLRSXFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC(=CC=C1)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [2-(3-Bromophenoxy)ethyl]dimethylamine hydrochloride typically involves the reaction of 3-bromophenol with 2-dimethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity .
Chemical Reactions Analysis
[2-(3-Bromophenoxy)ethyl]dimethylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
[2-(3-Bromophenoxy)ethyl]dimethylamine hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of various amine derivatives.
Biology: The compound is used in the study of biological processes and interactions, including enzyme inhibition and receptor binding studies.
Mechanism of Action
The mechanism of action of [2-(3-Bromophenoxy)ethyl]dimethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
[2-(3-Bromophenoxy)ethyl]dimethylamine hydrochloride can be compared with other similar compounds, such as:
[2-(4-Bromophenoxy)ethyl]dimethylamine hydrochloride: Similar structure but with the bromine atom at the 4-position instead of the 3-position.
[2-(3-Chlorophenoxy)ethyl]dimethylamine hydrochloride: Similar structure but with a chlorine atom instead of a bromine atom.
[2-(3-Bromophenoxy)ethyl]diethylamine hydrochloride: Similar structure but with ethyl groups instead of methyl groups on the amine.
These comparisons highlight the unique properties and reactivity of [2-(3-Bromophenoxy)ethyl]dimethylamine hydrochloride, making it a valuable compound in various scientific and industrial applications.
Biological Activity
[2-(3-Bromophenoxy)ethyl]dimethylamine hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. It is characterized by a brominated phenoxy group attached to an ethyl chain, with a dimethylamine moiety that influences its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, interaction with neurotransmitter systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of [2-(3-Bromophenoxy)ethyl]dimethylamine hydrochloride is C10H14BrClN, and it has a molecular weight of approximately 264.59 g/mol. The presence of the bromine atom enhances its reactivity and biological activity.
Antimicrobial Activity
Research indicates that [2-(3-Bromophenoxy)ethyl]dimethylamine hydrochloride exhibits significant antimicrobial properties against various bacterial strains. Its minimum inhibitory concentration (MIC) values have been documented in several studies:
| Bacterial Strain | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 20-40 | |
| Escherichia coli | 40-70 | |
| Multi-drug resistant S. aureus | 30-50 |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
The mechanism of action for [2-(3-Bromophenoxy)ethyl]dimethylamine hydrochloride involves its interaction with neurotransmitter receptors and enzymes. The dimethylamine moiety is known to facilitate binding to various receptor sites, potentially acting as an agonist or antagonist depending on the target:
- Neurotransmitter Receptors : The compound may modulate neurotransmitter systems, influencing pathways related to mood regulation and anxiety.
- Enzyme Interaction : It has been shown to inhibit certain enzyme activities, which could contribute to its overall biological effects.
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of [2-(3-Bromophenoxy)ethyl]dimethylamine hydrochloride against clinical isolates of Staphylococcus aureus. The compound demonstrated potent inhibition at concentrations significantly lower than traditional antibiotics, indicating its potential as a novel therapeutic agent.
Study 2: Neurotransmitter Modulation
In another investigation, the compound was assessed for its effects on serotonin and dopamine receptors. Results indicated that it could enhance serotonin receptor activity while inhibiting dopamine receptor pathways, suggesting potential applications in treating mood disorders.
Binding Affinity Studies
Binding affinity studies using radiolabeled ligand binding assays have shown that [2-(3-Bromophenoxy)ethyl]dimethylamine hydrochloride has a high affinity for specific receptor sites associated with neurotransmission. This property is crucial for understanding its pharmacodynamics and therapeutic potential.
Computational Docking Studies
Recent computational studies have predicted strong interactions between the compound and various biological targets, supporting empirical findings from laboratory experiments. These studies provide insights into the structural requirements for optimal binding and activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
